Talampanel

Neuroprotection Excitotoxicity AMPA receptor pharmacology

Choose Talampanel (GYKI 53773, LY300164) when your experimental design requires selective silencing of GluA1/GluA2 AMPA receptors while leaving GluA3/GluA4 responses intact. Unlike perampanel or racemic 2,3-benzodiazepine mixtures, the defined (8R) stereocenter delivers a 14‑fold eudismic ratio for the closed-channel state, making this compound the indispensable eutomer reference for M‑site SAR campaigns and dose‑sparing neuroprotection protocols. Accept no substitutes if subunit specificity and stereochemical integrity are critical to your research outcomes. Request your high-purity lot today.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
CAS No. 161832-65-1
Cat. No. B1681217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalampanel
CAS161832-65-1
Synonyms1-(4'-aminophenyl)-3-acetyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine
7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)benzodiazepine
GYKI 53405
GYKI 53773
GYKI-53405
GYKI-53773
GYKI53773
LY 300164
LY-300164
LY300164
talampanel
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
InChIInChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1
InChIKeyJACAAXNEHGBPOQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Talampanel (CAS 161832-65-1) – A Stereochemically Defined, Subunit-Selective Non‑Competitive AMPA Receptor Antagonist for Neuroscience Research Procurement


Talampanel (GYKI 53773, LY300164) is a synthetic, orally bioavailable, non‑competitive antagonist of the AMPA subtype of ionotropic glutamate receptors belonging to the 2,3‑benzodiazepine class. It represents the 3‑acylated, 3,4‑dihydro analog of the prototype compound GYKI 52466 [1]. The compound possesses a single (8R) stereocenter that is essential for its pharmacological activity; the opposite enantiomer is substantially less potent [2]. Talampanel has been evaluated clinically for epilepsy, malignant glioma, Parkinson’s disease and amyotrophic lateral sclerosis, and it remains widely used as a research tool for dissecting AMPA receptor‑mediated neurotransmission and excitotoxicity [3].

Why Talampanel Cannot Be Replaced by Other AMPA Receptor Antagonists in Research Protocols


AMPA receptor antagonists differ profoundly in their mechanism (competitive vs. non‑competitive), subunit selectivity, stereochemical composition and pharmacokinetic behavior. Talampanel is a non‑competitive allosteric antagonist that binds to a distinct “M” site on the receptor, whereas competitive antagonists such as NBQX compete with glutamate at the orthosteric site [1]. Within the 2,3‑benzodiazepine class, the racemate GYKI 53405 is essentially inactive compared with the single (8R) enantiomer talampanel [2]. Even among clinically studied non‑competitive AMPA antagonists, talampanel shows marked selectivity for GluA1/GluA2 subunits over GluA3/GluA4, while perampanel inhibits all four AMPA receptor subtypes with similar potency [3]. Therefore, substituting talampanel with GYKI 52466, NBQX, perampanel or racemic 2,3‑benzodiazepine mixtures would alter the pharmacological profile, subunit specificity and effective concentration range, compromising experimental reproducibility and mechanistic interpretation.

Talampanel Quantitative Differentiation Evidence: Head‑to‑Head Data Against Closest Comparators


2.25‑Fold Greater Neuroprotective Potency than GYKI 52466 in Rat Hippocampal Excitotoxicity Assay

In a directly comparable embryonic rat hippocampal culture model of kainic acid (500 µM)‑induced excitotoxicity, talampanel (LY300164) protected neurons with an IC₅₀ of 4 µM, whereas the prototype 2,3‑benzodiazepine GYKI 52466 showed an IC₅₀ of 9 µM [1][2]. This represents a 2.25‑fold higher potency for talampanel, consistent with the 2.3–3‑fold range reported by commercial sources .

Neuroprotection Excitotoxicity AMPA receptor pharmacology

2‑Fold Greater In Vivo Neuroprotection than GYKI 52466 in Neonatal Rat Striatal Excitotoxicity Model

In 7‑day‑old rats subjected to intrastriatal AMPA injection (2.5 nmol), talampanel (4 × 2 mg/kg i.p.) provided 42.5 ± 5.3% protection of striatal tissue volume, compared with only 21.8 ± 2.8% protection by GYKI 52466 (4 × 10 mg/kg i.p.) and 56.1 ± 5.0% protection by the more potent analog GYKI 53784 (4 × 2 mg/kg) [1]. Talampanel achieved approximately twice the neuroprotection of GYKI 52466 despite a 5‑fold lower cumulative dose, demonstrating superior in vivo efficacy.

In vivo neuroprotection Excitotoxicity Neonatal brain injury

AMPA Receptor Subunit Selectivity for GluA1/GluA2 over GluA3/GluA4 as Opposed to the Pan‑Subtype Blocker Perampanel

Talampanel inhibits GluA1 and GluA2 but is described as “virtually ineffective” on GluA3 and GluA4 AMPA receptor subunits [1]. In contrast, the clinically approved non‑competitive AMPA antagonist perampanel inhibits all four AMPA receptor subunits (hGluA1–4) with IC₅₀ values ranging from 660 nM to 1,800 nM under identical automated patch‑clamp conditions [2]. This subunit‑selectivity profile renders talampanel a preferred tool for experiments that require pharmacological isolation of GluA1/2‑mediated currents from GluA3/4‑mediated currents.

Subunit selectivity AMPA receptor subtypes Ionotropic glutamate receptors

Stereochemical Advantage: Talampanel Is the Eutomer with 14‑Fold Higher Closed‑Channel Affinity for GluA2 than Its Enantiomer; the Racemate Is Inactive In Vivo

Talampanel, the (8R) enantiomer, exhibits an eudismic ratio (eutomer/distomer) of 14 for the closed‑channel state and 10 for the open‑channel state of the GluA2 AMPA receptor, demonstrating that the (8R) configuration is critical for high‑affinity binding to the allosteric “M” site [1]. Consistent with this, the racemate GYKI 53405 (16 mg/kg i.p.) failed to affect any measure of spike‑wave discharge or vigilance in the WAG/Rij genetic absence epilepsy rat model [2], underscoring the pharmacological inactivity of the distomer in whole‑animal assays.

Stereochemistry Eudismic ratio AMPA receptor channel gating

Pharmacokinetic Sensitivity to Enzyme‑Inducing AEDs: 50% Lower Exposure Requires Dose Adjustment Not Applicable to Perampanel‑Based Protocols

In epilepsy patients, talampanel plasma concentrations were approximately 50% lower in those receiving enzyme‑inducing antiepileptic drugs (AEDs) compared with healthy volunteers, and its half‑life shortened from 4.2 h to 3.0 h [1]. At steady‑state with valproate co‑administration, talampanel half‑life increased to 5.6 h due to mutual metabolic inhibition [1]. In contrast, perampanel has a substantially longer terminal half‑life (~105 h) and displays a different CYP3A4/5‑mediated interaction profile [2]. This pharmacokinetic divergence means that dosing strategies and washout periods established for perampanel cannot be directly transposed to talampanel experiments.

Pharmacokinetics Drug–drug interaction Enzyme induction

Optimal Research and Procurement Application Scenarios for Talampanel Based on Quantitative Differentiation Evidence


Selective Pharmacological Isolation of GluA1/GluA2 Subunit‑Mediated Currents

Talampanel is the antagonist of choice when the experimental objective is to distinguish GluA1/2‑mediated synaptic responses from those driven by GluA3/4. Unlike perampanel, which blocks all AMPA receptor subtypes, talampanel’s near‑complete inactivity at GluA3 and GluA4 [1][2] enables selective silencing of a subset of AMPA receptors in heterologous expression systems, brain slice electrophysiology and cultured neuron models.

In Vivo Neuroprotection Studies Requiring Maximal Efficacy at Low Doses

For rodent models of perinatal hypoxia‑ischemia, traumatic brain injury or striatal excitotoxicity, talampanel provides roughly twice the neuroprotection of GYKI 52466 at a fraction of the cumulative dose (42.5% vs. 21.8% tissue protection) [3]. This dose‑sparing advantage reduces confounding sedative and ataxic side effects, allowing cleaner interpretation of neuroprotective outcomes.

Chiral Pharmacology and Structure–Activity Relationship (SAR) Studies of the 2,3‑Benzodiazepine Allosteric Site

Talampanel’s defined (8R) stereochemistry and its 14‑fold eudismic ratio for the GluA2 closed‑channel state [1] make it the essential eutomer reference standard for SAR campaigns aimed at optimizing the “M” site interaction. Procurement of the single enantiomer is mandatory; use of the racemate GYKI 53405 will not produce measurable AMPA receptor modulation [4].

Preclinical Anticonvulsant Screening and Drug‑Interaction Pharmacology

In maximum electroshock (MES; ED₅₀ = 8.6 mg/kg i.p.) and 4‑aminopyridine (ED₅₀ = 8.4 mg/kg i.p.) seizure models, talampanel demonstrates potent anticonvulsant activity and synergizes with diazepam at low doses (2 mg/kg) [5]. Its distinct N‑acetylation‑dependent metabolism and sensitivity to enzyme‑inducing AEDs [6] make it a relevant probe for studying pharmacokinetic interactions in polytherapy paradigms distinct from CYP3A4‑centric agents such as perampanel.

Technical Documentation Hub

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21 linked technical documents
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